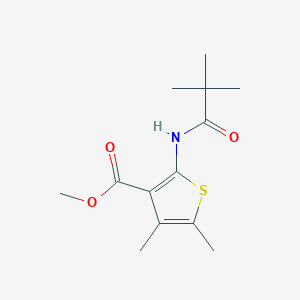![molecular formula C13H15ClF3NO B2869508 2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397220-62-0](/img/structure/B2869508.png)
2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as CF3-AMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a useful tool in biochemical and physiological research. CF3-AMBA is a member of the phenylacetamide family, which is characterized by its high lipophilicity and ability to cross the blood-brain barrier.
Mécanisme D'action
CF3-AMBA acts as a positive allosteric modulator of the GABAA receptor α5 subunit, which enhances the receptor's sensitivity to the neurotransmitter GABA. This increased sensitivity results in an increase in the inhibitory activity of the GABAA receptor, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CF3-AMBA has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, CF3-AMBA has been found to reduce anxiety-like behavior in rodents, suggesting a potential therapeutic use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CF3-AMBA is its high selectivity for the α5 subunit of the GABAA receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of CF3-AMBA is its lipophilicity, which can lead to non-specific binding and off-target effects.
Orientations Futures
There are several potential future directions for research on CF3-AMBA. One area of interest is the role of the α5 subunit in the development of epilepsy. CF3-AMBA has been shown to reduce seizure activity in animal models of epilepsy, suggesting a potential therapeutic use in the treatment of this condition. Another area of interest is the potential use of CF3-AMBA as a tool for studying the role of the GABAA receptor in the development of addiction and substance abuse disorders. Finally, further research is needed to better understand the pharmacokinetics and toxicity of CF3-AMBA in order to assess its potential for clinical use.
Méthodes De Synthèse
The synthesis of CF3-AMBA involves the reaction of 4-trifluoromethylphenylacetic acid with isobutyl chloroformate in the presence of triethylamine to form the corresponding mixed anhydride. This mixed anhydride is then reacted with 2-amino-2-methyl-1-propanol to yield CF3-AMBA.
Applications De Recherche Scientifique
CF3-AMBA has been found to be a useful tool in studying the function of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. CF3-AMBA has been shown to selectively bind to the α5 subunit of the GABAA receptor, which is highly expressed in the hippocampus region of the brain. This selectivity makes CF3-AMBA a valuable tool for studying the role of the α5 subunit in cognitive processes such as learning and memory.
Propriétés
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-9(2)8-18(12(19)7-14)11-5-3-10(4-6-11)13(15,16)17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGDNOYBYXKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)
![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)


![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)